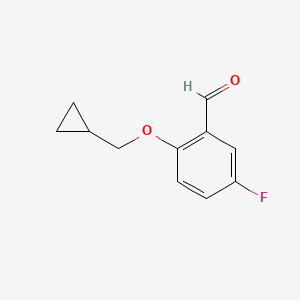
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C10H11F O2
- Molecular Weight : 182.19 g/mol
The compound features a fluorinated benzaldehyde structure, which is significant for its biological interactions. The presence of the cyclopropylmethoxy group may influence its pharmacokinetic properties and biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Antiviral Activity : Investigations into its efficacy against viral pathogens are ongoing, with some analogs showing promising results against RNA viruses.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing various metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound can reduce or inhibit their activity, impacting metabolic processes.
- Modulation of Receptor Activity : The compound may also interact with cellular receptors, altering signaling pathways that regulate various physiological functions.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study evaluated the antimicrobial properties of several benzaldehyde derivatives, including this compound. Results indicated a significant reduction in bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli (Table 1).
Compound Minimum Inhibitory Concentration (MIC) This compound 32 µg/mL Control (Standard Antibiotic) 16 µg/mL -
Antiviral Activity
- Research conducted on similar compounds showed that derivatives with a fluorinated benzaldehyde moiety exhibited antiviral activity against various RNA viruses, suggesting potential for further development in antiviral therapies.
-
Enzyme Inhibition
- In vitro assays demonstrated that the compound inhibited certain enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it showed a dose-dependent inhibition of the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key factors include:
- Absorption : The compound's structure suggests good bioavailability due to its lipophilic nature.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with potential active metabolites contributing to its biological effects.
- Toxicity Profile : Preliminary toxicity assessments demonstrate a favorable safety margin in animal models at therapeutic doses.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJGHNITVNRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















